molecular formula C20H12Br4N2O5 B11556816 4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11556816
M. Wt: 679.9 g/mol
InChI Key: ZFTYLLAUZVZORF-YCPBAFNGSA-N
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Description

4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE: is a complex organic compound that features a brominated phenyl group, a furan ring, and a tribromophenoxyacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:

  • Formation of the Tribromophenoxyacetamido Intermediate:

      Starting Materials: 2,4,6-tribromophenol and chloroacetic acid.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form the tribromophenoxyacetic acid, which is then converted to its acyl chloride derivative using thionyl chloride.

      Amidation: The acyl chloride is reacted with an amine to form the tribromophenoxyacetamido intermediate.

  • Formation of the Furan-2-Carboxylate Intermediate:

      Starting Materials: Furan-2-carboxylic acid and a brominating agent such as N-bromosuccinimide (NBS).

      Reaction Conditions: The bromination reaction is carried out under mild conditions to introduce the bromo substituent at the desired position on the furan ring.

  • Coupling Reaction:

      Starting Materials: The tribromophenoxyacetamido intermediate and the brominated furan-2-carboxylate.

      Reaction Conditions: The coupling reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atoms on the phenyl and furan rings can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Materials Science: It can be incorporated into polymer matrices to enhance flame retardancy due to the presence of bromine atoms.

Biology and Medicine:

    Antimicrobial Agents: The compound’s brominated structure may confer antimicrobial properties, making it a candidate for the development of new antibiotics.

    Drug Development: Its unique structure can be explored for potential therapeutic applications, including anticancer and anti-inflammatory agents.

Industry:

    Flame Retardants: The compound can be used in the formulation of flame-retardant materials for textiles and electronics.

    Coatings: It can be used in the development of protective coatings with enhanced durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is likely to involve multiple pathways:

    Molecular Targets: The compound may interact with cellular proteins and enzymes, disrupting their normal function.

    Pathways Involved: It may interfere with oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Comparison with Similar Compounds

    1,2-Bis(2,4,6-tribromophenoxy)ethane: Another brominated compound with flame retardant properties.

    4-Bromo-2,2,2-trifluoroacetophenone: A brominated phenyl compound used in organic synthesis.

Comparison:

    Uniqueness: 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of a brominated phenyl group, a furan ring, and a tribromophenoxyacetamido moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C20H12Br4N2O5

Molecular Weight

679.9 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H12Br4N2O5/c21-12-3-4-16(31-20(28)17-2-1-5-29-17)11(6-12)9-25-26-18(27)10-30-19-14(23)7-13(22)8-15(19)24/h1-9H,10H2,(H,26,27)/b25-9+

InChI Key

ZFTYLLAUZVZORF-YCPBAFNGSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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